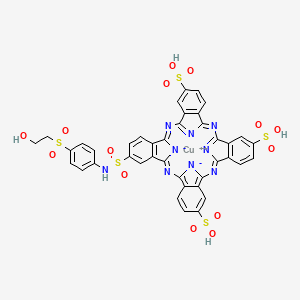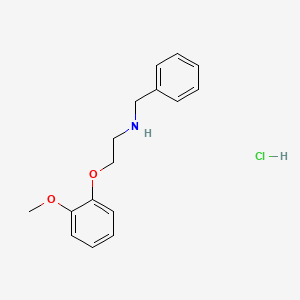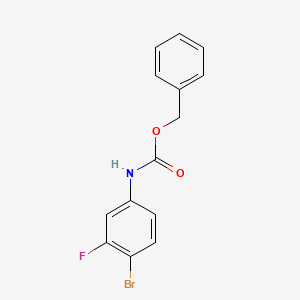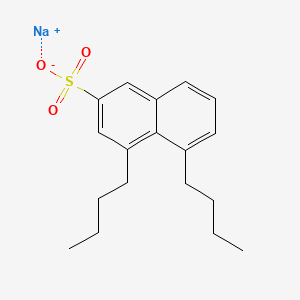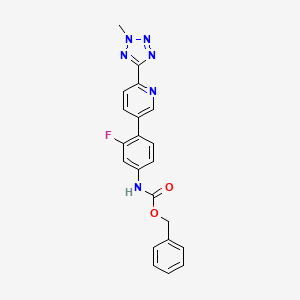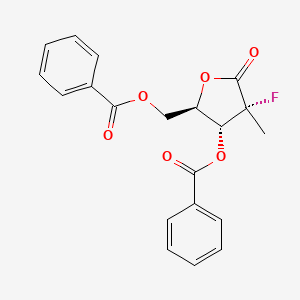![molecular formula C27H18FNO6 B570683 2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid CAS No. 1222767-53-4](/img/structure/B570683.png)
2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid may be used as an intracellular pH indicator.
Aplicaciones Científicas De Investigación
Fluorescent pH Probing
Carboxy SNARF-4F, a derivative of the chemical , has been investigated for its potential as a fluorescent pH probe. This compound has been analyzed in aqueous solutions across various pH levels, using both steady-state and time-resolved spectroscopy. Its distinct spectroscopic properties make it a promising candidate for pH measurement at the single-molecule level (Marcotte & Brouwer, 2005).
Neuronal Degeneration Staining
Fluoro-Jade B, which includes structural analogues of the compound, has been widely utilized in neuroscience for selectively staining degenerating neurons in brain tissue sections. The chemical composition of Fluoro-Jade B, comprising several isomers and analogues of this compound, demonstrates its utility in detecting neuronal degeneration (Xu et al., 2004).
pH Changes in Electrospray Plume
The pH-sensitive fluorescent dye Carboxy SNARF-1, related to the compound , has been used in laser-induced fluorescence spectrometry. This application helps in profiling pH changes as droplets evaporate in an electrospray plume, providing valuable insights into the dynamics of pH at a microscopic level (Zhou, Prebyl, & Cook, 2002).
Cysteine Detection
A study introduced a fluorescent sensor based on a hybrid xanthene, designed for detecting cysteine. This research underscores the potential of xanthene derivatives, closely related to the compound , in creating sensitive and selective sensors for amino acids (Peng et al., 2020).
Fluorescence in Oligodeoxyribonucleotide Hybridization
Fluorophores, including derivatives of benzo[c]xanthene, have shown effectiveness in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides. This indicates their potential role in molecular biology and genetic research (Singh & Singh, 2007).
Antiviral Agents
Some derivatives of xanthene have been found to exhibit broad-spectrum antiviral activity. This includes prolonging survival in mice infected with lethal viruses, indicating a potential role in antiviral drug development (Carr et al., 1976).
Cytotoxic Activity in Cancer Research
Various analogues of xanthene have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research highlights the potential application of these compounds in cancer therapeutics (Sittisombut et al., 2001).
Propiedades
Número CAS |
1222767-53-4 |
|---|---|
Nombre del producto |
2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid |
Fórmula molecular |
C27H18FNO6 |
Peso molecular |
471.44 |
Nombre IUPAC |
2-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]terephthalic acid |
InChI |
InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-16-8-5-15(30)11-19(16)22(28)12-21(25)24(18)20-9-13(26(31)32)3-6-17(20)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34) |
Clave InChI |
HJOQBXHBGYTNDW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=CC(=C5)C(=O)O)C(=O)O |
Sinónimos |
2-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)terephthalic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



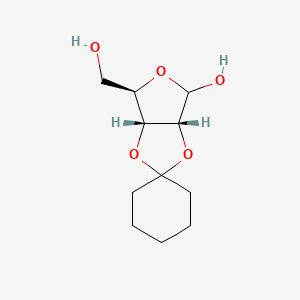
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

